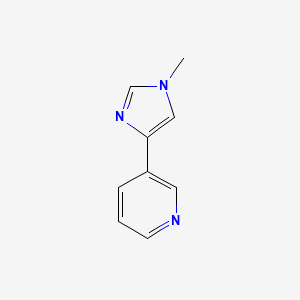
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- is a heterocyclic compound that combines the structural features of pyridine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridine derivatives with hydroxyl or carbonyl groups, while reduction reactions may yield fully saturated compounds.
科学的研究の応用
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis and cell division . The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: A fused ring structure combining benzene and imidazole rings.
Thiazole: A five-membered ring structure containing both sulfur and nitrogen atoms.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
859238-88-3 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
3-(1-methylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-12-6-9(11-7-12)8-3-2-4-10-5-8/h2-7H,1H3 |
InChIキー |
IMFKJIBLFGZFSW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)

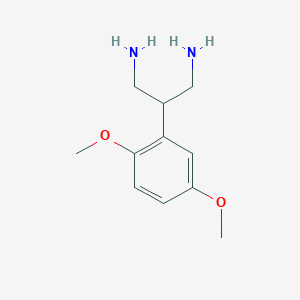
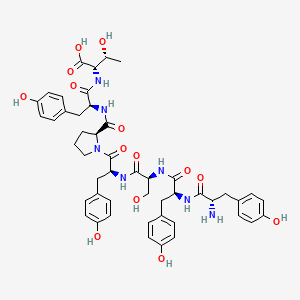
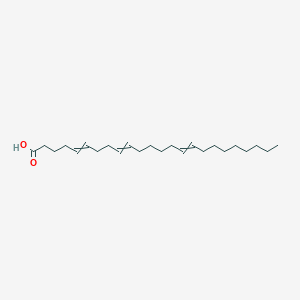
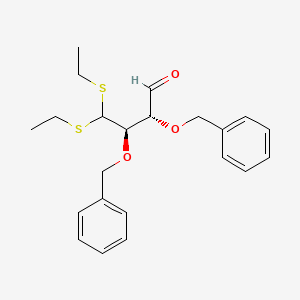
silane](/img/structure/B14184981.png)
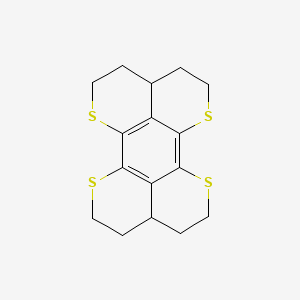
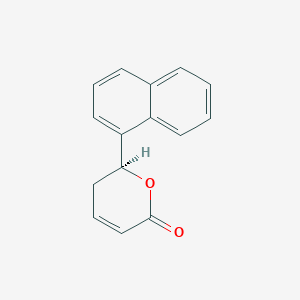
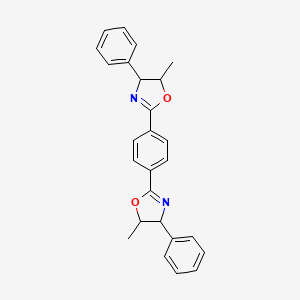
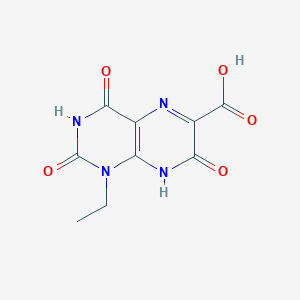
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
